molecular formula C7H5F2N3O B15054515 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine

7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15054515
M. Wt: 185.13 g/mol
InChI Key: PSORWRIFIWPUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridine derivatives, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction, often facilitated by copper acetate . Another approach involves the use of microwave-mediated, catalyst-free synthesis, which offers a more efficient and environmentally friendly route .

Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure scalability and consistency in the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Often used to modify the electronic properties of the compound.

    Substitution: Commonly involves halogenation or alkylation, altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents such as N-bromosuccinimide or alkylating agents like methyl iodide are common.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.

Scientific Research Applications

7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to these kinases, interfering with their signaling pathways and ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its difluoromethoxy group, which enhances its lipophilicity and potentially improves its bioavailability. This unique structural feature may contribute to its superior biological activity compared to other triazolopyridine derivatives.

Properties

Molecular Formula

C7H5F2N3O

Molecular Weight

185.13 g/mol

IUPAC Name

7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5F2N3O/c8-7(9)13-5-1-2-12-4-10-11-6(12)3-5/h1-4,7H

InChI Key

PSORWRIFIWPUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C=C1OC(F)F

Origin of Product

United States

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